molecular formula C8H8FNO B108514 1-(4-Amino-3-fluorophenyl)ethanone CAS No. 73792-22-0

1-(4-Amino-3-fluorophenyl)ethanone

Cat. No.: B108514
CAS No.: 73792-22-0
M. Wt: 153.15 g/mol
InChI Key: HAGOSDNWHSSVDX-UHFFFAOYSA-N
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Description

1-(4-Amino-3-fluorophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-3-fluorophenyl)ethanone
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InChI

InChI=1S/C8H8FNO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGOSDNWHSSVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994769
Record name 1-(4-Amino-3-fluorophenyl)ethan-1-one
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Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73792-22-0
Record name 1-(4-Amino-3-fluorophenyl)ethanone
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Record name 1-(4-Amino-3-fluorophenyl)ethan-1-one
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Record name 1-(4-Amino-3-fluorophenyl)ethan-1-one
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Record name 1-(4-amino-3-fluorophenyl)ethan-1-one
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Contextual Significance in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

1-(4-Amino-3-fluorophenyl)ethanone serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules and pharmaceuticals. Its value lies in the strategic placement of its functional groups—the amino, fluoro, and acetyl moieties—which allow for a diverse range of chemical transformations. This trifunctional nature makes it a highly sought-after "building block" in the design and synthesis of new chemical entities with desired properties. enamine.net

In medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. chemimpex.com The fluorine atom in this compound can block metabolic degradation pathways, potentially extending the half-life of a drug. The amino group provides a convenient handle for further chemical modifications, such as the formation of amides, sulfonamides, or the construction of heterocyclic rings, which are common motifs in pharmacologically active compounds. researchgate.net The acetyl group can also participate in a variety of reactions, including condensations and reductions, to further elaborate the molecular structure.

A notable application of a related compound, 4-amino-3-fluorophenol, is in the synthesis of Regorafenib, an oral multi-kinase inhibitor. tdcommons.org This highlights the importance of the 4-amino-3-fluorophenyl scaffold in the development of targeted cancer therapies. tdcommons.org

Historical Trajectories of Amino Fluorinated Acetophenones in Synthetic Design

The deliberate incorporation of fluorine into organic molecules, particularly in the context of drug design, has gained significant traction over the past few decades. beilstein-journals.org This has led to a growing interest in the synthesis and utilization of fluorinated building blocks like amino-fluorinated acetophenones. Historically, the synthesis of such compounds was often challenging, but advancements in synthetic methodologies have made them more accessible. nih.gov

The development of new reagents and reaction pathways has been instrumental in this progress. For instance, the use of powerful fluorinating agents and the development of robust cross-coupling reactions have facilitated the introduction of fluorine atoms into aromatic rings with high regioselectivity. The synthesis of related compounds, such as 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline, demonstrates the multi-step synthetic sequences that have been developed to access these valuable intermediates. pitt.edu

The evolution of synthetic strategies has allowed chemists to systematically explore the impact of fluorine substitution on the biological activity of various compound classes. This has led to the discovery of numerous fluorinated drugs with improved pharmacokinetic and pharmacodynamic profiles. The study of amino-fluorinated acetophenones is a direct consequence of this broader trend in medicinal chemistry.

Rationalizing the Unique Reactivity Profile of the 4 Amino 3 Fluorophenyl Scaffold

Chemo- and Regioselective Synthesis Strategies

Achieving the desired substitution pattern on the benzene (B151609) ring of this compound requires careful control of reaction conditions to ensure high chemo- and regioselectivity. The interplay between the activating amino group and the deactivating, ortho-, para-directing fluorine and meta-directing acetyl groups presents a significant synthetic challenge.

Directed Functionalization of Fluorinated Aromatic Systems

A primary strategy for synthesizing the target molecule involves the functionalization of a pre-existing fluorinated aromatic system, such as 3-fluoroacetophenone. The key step is the regioselective introduction of a nitrogen-containing group at the C4 position.

One of the most effective methods is the nitration of 3-fluoroacetophenone using a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). chemicalbook.com The regioselectivity of this electrophilic aromatic substitution is critically influenced by the directing effects of the substituents already present. The fluorine atom is an ortho-, para-director, while the acetyl group is a strong meta-director. In this case, the position para to the fluorine and meta to the acetyl group (C4) is sterically and electronically favored for nitration. To achieve high selectivity and yield, reaction parameters must be strictly controlled. chemicalbook.com

Another advanced technique is directed ortho-metalation. This involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the position ortho to the fluorine atom in 3-fluoroacetophenone at low temperatures. The resulting lithiated intermediate can then be quenched with an electrophilic nitrogen source to install the amino group directly at the C4 position with high regioselectivity. chemicalbook.com

Method Starting Material Reagents Key Conditions Selectivity/Yield Reference
Electrophilic Nitration3-FluoroacetophenoneHNO₃/H₂SO₄ (1:3 molar ratio)0–5°C, 4–6 hoursHigh regioselectivity for 4-nitro product chemicalbook.com
Directed Metalation3-Fluoroacetophenone1. LDA, THF; 2. N-electrophile-78°C>95% para-amination, 60-65% yield chemicalbook.com

Optimized Introduction of the Acetyl Moiety

The introduction of the acetyl group is a foundational step in many synthetic routes. The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds to an aromatic ring. acs.orgbeilstein-journals.org In this context, fluorobenzene (B45895) can be acylated using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a stronger Brønsted acid. google.comprepchem.comkhanacademy.org

However, the fluorine atom is an ortho-, para-directing group. Consequently, the direct Friedel-Crafts acylation of fluorobenzene predominantly yields 4-fluoroacetophenone, the para-isomer, with the ortho-isomer as a minor product. prepchem.comquora.com The synthesis of the required starting material, 3-fluoroacetophenone, via this method is therefore challenging and results in low yields, necessitating separation from the other isomers. Alternative multi-step strategies starting from different precursors are often employed to achieve the desired meta-substitution pattern efficiently.

Reaction Substrate Reagents Catalyst Major Product Reference
Friedel-Crafts AcylationFluorobenzeneAcetyl ChlorideAlCl₃4-Fluoroacetophenone (para-isomer) prepchem.comquora.com

Transition Metal-Catalyzed Approaches in its Formation

Transition metal-catalyzed reactions offer powerful and versatile tools for constructing the C-N and C-C bonds necessary for synthesizing this compound and its precursors. These methods often provide high yields and functional group tolerance under mild conditions. beilstein-journals.orgprepchem.com

Palladium-Catalyzed Cross-Coupling Methods for Carbon-Carbon Bond Formation

While direct palladium-catalyzed acylation to form the final product is less common, palladium catalysis is crucial for precursor synthesis and for direct C-N bond formation. beilstein-journals.org The Buchwald-Hartwig amination is a premier example of a palladium-catalyzed cross-coupling reaction used to form the anilino functionality. chemicalbook.com This reaction couples an aryl halide or triflate with an amine source. To synthesize this compound, a precursor like 3-fluoro-4-bromoacetophenone can be coupled with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine, followed by hydrolysis. The choice of palladium source (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos) is critical for achieving high yields. chemicalbook.com This approach is particularly valuable for late-stage functionalization in complex molecule synthesis. epa.gov

Reaction Substrate Reagents/Catalyst Key Conditions Yield Reference
Buchwald-Hartwig Amination3-Fluoro-4-bromoacetophenoneBenzophenone imine, Pd(OAc)₂, Xantphos100°C, Toluene, 12 hours70–75% (after hydrolysis) chemicalbook.com

Copper-Mediated Amination and Fluorination Precursor Routes

Copper-catalyzed reactions provide classical and modern pathways for synthesizing the target compound. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a well-established method for forming C-N bonds. In this approach, an aryl halide such as 3-fluoro-4-iodoacetophenone reacts with aqueous ammonia under the catalysis of a copper(I) source, often in the presence of a ligand like L-proline, to yield the desired aniline (B41778). chemicalbook.com

Reaction Substrate Reagents/Catalyst Key Conditions Yield/Selectivity Reference
Ullmann Condensation3-Fluoro-4-iodoacetophenoneAqueous ammonia, CuI, L-proline110°C, DMSO, 24 hours55–60% yield, 90% selectivity chemicalbook.com
Precursor FluorinationAryl Pinacol Boronate[¹⁸F]FluorideCu(OTf)₂(Py)₄ catalystHigh efficiency for radiotracers researchgate.net

Green Chemistry Principles and Sustainable Synthesis Routes

The application of green chemistry principles to the synthesis of this compound is paramount for minimizing the environmental footprint of its production. instituteofsustainabilitystudies.com These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comnih.gov

Atom Economy and E-Factor Analysis in Production

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. greenchemistry-toolkit.org An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. researchgate.net The Environmental Factor (E-Factor) provides a broader measure of the environmental impact, quantifying the total weight of waste produced per unit of product. researchgate.net

In the context of synthesizing this compound, various synthetic routes can be evaluated using these metrics. For instance, a traditional multi-step synthesis might involve reactions with lower atom economies and consequently higher E-Factors due to the use of stoichiometric reagents and the generation of significant salt byproducts. In contrast, modern catalytic approaches aim to maximize atom economy and minimize waste.

To illustrate, consider a hypothetical comparison of two synthetic pathways to an intermediate:

MetricTraditional Friedel-Crafts AcylationCatalytic Acylation
Atom Economy LowerHigher
E-Factor HighLow
Key Waste Products Aluminum chloride, acidic wasteMinimal, catalyst can be recycled

By focusing on catalytic methods that maximize the incorporation of starting materials into the final product, the synthesis of this compound can be made significantly more sustainable. wiley-vch.de

Utilization of Alternative Solvents and Biocatalytic Transformations

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that can be hazardous to human health and the environment. Green chemistry encourages the use of alternative, safer solvents such as water, supercritical fluids, or bio-based solvents. For the synthesis of this compound, research into solvent-free reactions or the use of recyclable, less toxic solvents is an active area of development.

Biocatalytic transformations, which employ enzymes to carry out chemical reactions, offer a highly specific and environmentally friendly alternative to traditional chemical methods. While specific biocatalytic routes for the direct synthesis of this compound are still emerging, the principles of biocatalysis are being applied to the synthesis of related aromatic compounds. These methods often proceed under mild conditions (ambient temperature and pressure) and in aqueous media, significantly reducing energy consumption and waste generation.

Large-Scale Synthesis Considerations and Process Optimization

Transitioning a synthetic route from the laboratory to large-scale industrial production presents a unique set of challenges. For the synthesis of this compound, several factors must be carefully considered and optimized to ensure a safe, efficient, and cost-effective process.

Key considerations for large-scale synthesis include:

Reaction Kinetics and Thermodynamics: Understanding the rate and equilibrium of the reaction is crucial for designing an appropriate reactor and determining optimal operating conditions (temperature, pressure, concentration).

Heat Transfer: Exothermic or endothermic reactions require efficient heat management to maintain control and prevent runaway reactions or slow conversion rates.

Mass Transfer: Ensuring efficient mixing of reactants is vital, especially in heterogeneous reactions involving catalysts or multiple phases.

Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with flammable solvents, reactive intermediates, or high-pressure operations.

Process optimization for the large-scale synthesis of this compound often involves a multi-faceted approach. This can include the development of continuous flow processes, which can offer improved control, safety, and efficiency compared to traditional batch reactors. Furthermore, the implementation of Process Analytical Technology (PAT) allows for real-time monitoring and control of critical process parameters, ensuring consistent product quality and yield.

By integrating green chemistry principles from the initial design phase and meticulously addressing the challenges of scale-up, the production of this compound can be achieved in a manner that is both economically viable and environmentally responsible.

Reactivity at the Amino Group

The amino group (-NH2) on the aromatic ring of this compound is a primary site for various chemical reactions. Its nucleophilic nature allows it to participate in a range of transformations, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Electrophilic Substitution and Derivatization Reactions (e.g., Acylation, Alkylation)

The amino group readily undergoes electrophilic substitution and derivatization reactions. For instance, acylation can be achieved by treating this compound with acylating agents like acetic anhydride. researchgate.net This reaction leads to the formation of the corresponding N-acetyl derivative, N-(4-acetyl-2-fluorophenyl)acetamide. researchgate.net

Alkylation of the amino group is another common derivatization. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of arylamines suggests that it can be alkylated using various alkylating agents under appropriate conditions.

These derivatization reactions are crucial for modifying the properties of the parent molecule and for the synthesis of more complex structures.

Diazotization and Subsequent Transformations for Aryl Modification

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, allowing for the modification of the aryl ring.

Although specific examples of diazotization of this compound are not explicitly detailed in the provided search results, the general chemistry of arylamines indicates that the resulting diazonium salt could be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN) onto the aromatic ring. It could also be used in coupling reactions to form azo compounds. The general principle of diazotization followed by nucleophilic substitution is a cornerstone of aromatic chemistry. google.com

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.commdpi.comfrontiersin.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgunizin.org The formation of the C=N double bond is a key feature of this transformation. masterorganicchemistry.com The reaction is often catalyzed by acid. libretexts.org

These condensation reactions are fundamental in organic synthesis and are used to create a diverse range of compounds with various applications. nih.gov

Reactivity at the Carbonyl Group

The carbonyl group (C=O) of the ethanone (B97240) moiety is another key reactive site in this compound. It is electrophilic in nature and is susceptible to attack by nucleophiles.

Nucleophilic Addition and Reduction Reactions

The carbonyl group can undergo nucleophilic addition reactions with a variety of nucleophiles. A significant reaction is its reduction to a secondary alcohol. This can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). benchchem.com For instance, the reduction of the similar compound 1-(4-aminophenyl)ethanone with hydrogen in the presence of a catalyst can yield 1-(4-aminophenyl)ethanol. researchgate.net

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound readily reacts with primary amines and their derivatives to form a variety of C=N containing compounds.

Imines: As mentioned earlier, reaction with primary amines leads to the formation of imines. masterorganicchemistry.comlibretexts.org This reversible reaction is a classic example of nucleophilic addition to the carbonyl group followed by dehydration. libretexts.org

Oximes: Condensation with hydroxylamine (NH2OH) yields oximes. wikipedia.orgyoutube.com The reaction of 1-(4-aminophenyl)ethanone with hydroxylamine sulfate and sodium acetate produces (E)-1-(4-aminophenyl)ethanone oxime. nih.gov Oximes are crystalline solids and can be useful for the characterization and purification of ketones. libretexts.orgorgsyn.org

Hydrazones: Reaction with hydrazine (B178648) (N2H4) or its derivatives forms hydrazones. wikipedia.orgorgsyn.org These reactions proceed by the replacement of the carbonyl oxygen with a =N-NHR group. wikipedia.org Hydrazone formation is a versatile reaction in organic synthesis. nih.gov The reaction is generally more stable to hydrolysis than imine formation. mdpi.com

The formation of these derivatives is summarized in the table below:

ReactantProduct TypeGeneral Structure
Primary Amine (R-NH2)Imine (Schiff Base)
Hydroxylamine (NH2OH)Oxime
Hydrazine (R-NHNH2)Hydrazone

Rearrangement Reactions (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a notable rearrangement reaction that converts ketones into esters through treatment with peroxyacids or peroxides. This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. For an unsymmetrical ketone such as this compound, the reaction's regioselectivity is dictated by the relative migratory aptitude of the groups attached to the carbonyl carbon—the 4-amino-3-fluorophenyl group and the methyl group.

The established order of migratory preference is generally H > tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. This trend is attributed to the ability of the migrating group to stabilize a partial positive charge in the transition state of the rate-determining step. Based on this hierarchy, the 4-amino-3-fluorophenyl group is expected to migrate in preference to the methyl group, leading to the formation of 4-amino-3-fluorophenyl acetate.

The electronic nature of the substituents on the aryl ring plays a crucial role in its migratory ability. Electron-donating groups on the phenyl ring enhance its migratory aptitude by stabilizing the transition state, whereas electron-withdrawing groups decrease it. In the case of this compound, the amino group (-NH₂) is a strong electron-donating group, which would significantly increase the migratory tendency of the phenyl ring. Conversely, the fluorine atom is an electron-withdrawing group, which would slightly diminish this tendency. However, the powerful activating effect of the amino group is expected to dominate, making the 4-amino-3-fluorophenyl group a much better migrating group than the methyl group. Theoretical studies on substituted acetophenones have shown that electron-donating substituents on the aryl group have a pronounced activation effect on the migration step.

The reaction proceeds via the formation of a Criegee intermediate, after which the aryl group migrates. Subsequent hydrolysis of the resulting ester would yield 2-fluoro-4-hydroxyaniline.

Table 1: Predicted Regioselectivity in Baeyer-Villiger Oxidation of this compound

Migrating Group Relative Aptitude Predicted Major Product
4-Amino-3-fluorophenyl High (Aryl > Methyl) 4-Amino-3-fluorophenyl acetate
Methyl Low N-(4-acetyl-2-fluorophenyl)formamide (minor/not formed)

Reactivity of the Aryl Fluorine Substituent

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. A critical requirement for this reaction is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they are necessary to stabilize the negative charge of the intermediate.

In this compound, the fluorine atom is the potential leaving group. The reactivity of this compound towards SNAr is influenced by the electronic effects of the other two substituents on the ring: the para-acetyl group and the ortho-amino group.

Acetyl Group (-COCH₃): This is a moderately deactivating, electron-withdrawing group. However, it is positioned meta to the fluorine atom. In this position, it cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, rendering its activating effect for SNAr at the C-F bond minimal.

Amino Group (-NH₂): This is a strongly activating, electron-donating group. Its position ortho to the fluorine atom is highly detrimental to a potential SNAr reaction. Instead of withdrawing electron density and stabilizing the anionic intermediate, the amino group donates electron density to the ring, making it electron-rich and thus less susceptible to nucleophilic attack.

Consequently, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution at the fluorine atom under standard SNAr conditions. The powerful deactivating effect (in the context of SNAr) of the ortho-amino group overrides any potential for the reaction. For SNAr to be feasible, the amino group would likely need to be converted into a strong electron-withdrawing group, for example, a diazonium salt.

Table 2: Influence of Substituents on SNAr Reactivity at the C-F Bond

Substituent Position Relative to Fluorine Electronic Effect Impact on SNAr Reactivity
Amino (-NH₂) ortho Strong Electron-Donating Strong Deactivation
Acetyl (-COCH₃) meta Moderate Electron-Withdrawing Minimal to No Activation

Directing Effects of Fluorine in Electrophilic Aromatic Substitution

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance, stabilizing the positive charge of the arenium ion intermediate.

Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal (-I effect) but are ortho, para-directing because of resonance donation (+R effect) from their lone pairs, which helps stabilize the cationic intermediate.

Acetyl Group (-COCH₃): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, destabilizing intermediates with a positive charge at the ortho or para positions.

When multiple substituents are present, the most powerfully activating group typically controls the regioselectivity. In this molecule, the amino group is by far the strongest activating group. Therefore, it will direct incoming electrophiles to its ortho and para positions. The position para to the amino group is already occupied by the acetyl group. The two ortho positions are C3 (occupied by fluorine) and C5. Between these, substitution will overwhelmingly occur at the C5 position, which is unhindered and strongly activated by the amino group. The directing effects of the fluoro and acetyl groups are largely overridden.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

Derivatization and Functionalization Strategies Utilizing 1 4 Amino 3 Fluorophenyl Ethanone

Synthesis of Novel Heterocyclic Scaffolds

The strategic placement of functional groups on the 1-(4-Amino-3-fluorophenyl)ethanone ring makes it an ideal starting material for the synthesis of various heterocyclic systems. The amino and acetyl groups can readily participate in cyclization reactions to form fused ring systems, while the fluorine atom can influence the electronic properties and biological activity of the resulting molecules.

Indole (B1671886) and Quinoline (B57606) Derivatives

The synthesis of indole and quinoline frameworks, which are prevalent in many biologically active compounds, can be achieved using this compound through established synthetic methodologies.

The Fischer indole synthesis is a classic method for preparing indoles from arylhydrazines and carbonyl compounds. baranlab.org While direct examples with this compound are not extensively documented, the general mechanism involves the reaction of the corresponding hydrazine (B178648) derivative with a suitable ketone or aldehyde under acidic conditions. This would theoretically lead to the formation of fluorinated and acetyl-substituted indole derivatives.

For the synthesis of quinoline derivatives, the Combes quinoline synthesis and the Friedländer annulation are prominent methods. The Combes synthesis involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. nih.gov In the context of this compound, its amino group can react with a β-diketone to form a Schiff base intermediate, which then undergoes cyclization to yield a substituted quinoline. nih.gov The Friedländer synthesis, on the other hand, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org This method could potentially be adapted for this compound to produce various polysubstituted quinolines.

Reaction Reactants Product Type
Fischer Indole Synthesis1-(4-Hydrazinyl-3-fluorophenyl)ethanone + Ketone/AldehydeFluorinated Acetyl-Indole
Combes Quinoline SynthesisThis compound + β-DiketoneFluorinated Acetyl-Quinoline
Friedländer AnnulationThis compound + α-Methylene KetonePolysubstituted Fluoro-Quinoline

Benzodiazepine and Quinoxaline (B1680401) Frameworks

Benzodiazepines, a class of psychoactive compounds, and quinoxalines, which are found in various pharmaceuticals and dyes, can also be synthesized from this compound.

The synthesis of 1,4-benzodiazepines often involves the condensation of a substituted 2-aminobenzophenone (B122507) with an amino acid. While direct synthesis from this compound requires modification of the acetyl group, its derivatives can serve as precursors. For instance, conversion of the acetyl group to a different functional group could facilitate cyclization with an appropriate partner to form the seven-membered diazepine (B8756704) ring.

Quinoxalines are typically prepared by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. openmedicinalchemistryjournal.com To utilize this compound for quinoxaline synthesis, it would first need to be converted to a 1,2-diamine derivative. This could be achieved through nitration of the position ortho to the amino group, followed by reduction. The resulting diamine could then be reacted with a variety of 1,2-dicarbonyl compounds to yield a range of fluorinated quinoxaline derivatives.

Heterocycle General Synthetic Strategy Potential Derivative from this compound
BenzodiazepineCondensation of a 2-aminobenzophenone derivative with an amino acid.A 3-substituted 1,4-benzodiazepin-2-one derivative.
QuinoxalineCondensation of a 1,2-diamine with a 1,2-dicarbonyl compound.A 6-fluoro-7-acetyl-quinoxaline derivative.

Pyrimidine and Pyridine (B92270) Architectures

Pyrimidine and pyridine rings are fundamental components of many biologically important molecules, including nucleic acids and vitamins. This compound can be employed in the construction of these heterocyclic systems.

The Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a well-known method for synthesizing dihydropyrimidinones. mdpi.com While the acetyl group of this compound is not a direct participant in the classical Biginelli reaction, the compound can be modified to act as a suitable precursor.

For pyridine synthesis, the Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation are notable methods. The Hantzsch synthesis is a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). nih.gov The Guareschi-Thorpe reaction condenses cyanoacetamide with a 1,3-diketone to form a 2-pyridone. nih.govnih.gov Although direct application of this compound in these reactions is not straightforward, its derivatives could be designed to participate in these cyclization strategies to afford fluorinated pyridine derivatives.

Development of Polymeric Materials and Organic Framework Precursors

The bifunctional nature of this compound, possessing both an amino and a keto group, makes it a candidate for the synthesis of novel polymers and as a precursor for organic frameworks.

Aromatic polyamides and polyimides are high-performance polymers known for their thermal stability and mechanical strength. The amino group of this compound can be utilized in polycondensation reactions with diacid chlorides or dianhydrides to form fluorinated polyamides and polyimides, respectively. The fluorine substituent can enhance the solubility and modify the dielectric properties of the resulting polymers.

Design and Synthesis of Advanced Ligands for Catalysis

The amino and acetyl groups of this compound provide convenient handles for the synthesis of Schiff base ligands. These ligands can be prepared by the condensation of the amino group with various aldehydes and ketones. The resulting Schiff bases can then coordinate with a variety of metal ions to form metal complexes. These complexes have potential applications in catalysis, owing to the ability of the metal center to facilitate various organic transformations. The electronic properties of the ligand, influenced by the fluorine and acetyl substituents, can tune the catalytic activity of the metal complex.

Conjugation Chemistry for Advanced Molecular Probes

The reactive functional groups of this compound allow for its conjugation to other molecules to create advanced molecular probes for various applications, including biological imaging. The amino group can be readily acylated or alkylated to attach linkers or reporter molecules. The acetyl group can also be chemically modified for conjugation. The inherent fluorescence of some of the resulting heterocyclic derivatives, or the attachment of a fluorophore, can lead to the development of novel fluorescent probes for sensing and imaging applications.

Applications in Advanced Organic Synthesis and Methodology Development

Building Block for Complex Natural Product Synthesis Intermediates

While direct applications of 1-(4-Amino-3-fluorophenyl)ethanone in the total synthesis of complex natural products are not extensively documented, its structural motifs are present in various bioactive natural products and their analogues. The core phenyl ethanone (B97240) structure is a common feature in many natural compounds, and the strategic placement of the amino and fluoro groups offers unique opportunities for chemists to design and synthesize novel analogues with potentially enhanced biological activities.

The true value of this compound in this context lies in its potential as a starting material for the synthesis of key fragments of complex natural products. The amino group can be readily transformed into a wide array of other functionalities, such as amides, sulfonamides, or can be used as a directing group in various C-H activation reactions. The ketone functionality allows for the introduction of new stereocenters via asymmetric reduction or addition reactions, while the fluorine atom can significantly modulate the physicochemical properties of the target molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Precursor for Advanced Pharmaceutical Intermediates

The application of this compound as a precursor for advanced pharmaceutical intermediates is a well-established and rapidly growing area of research. The compound serves as a key starting material for the synthesis of a wide range of heterocyclic compounds, which form the core of many modern drugs. The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability and bioavailability.

One of the most significant applications of this compound is in the synthesis of kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. ed.ac.uk The amino and acetyl groups of this compound can be readily manipulated to construct the complex heterocyclic scaffolds required for potent and selective kinase inhibition. For instance, it can be used in the synthesis of pyrimidine, pyrazole (B372694), and quinoline (B57606) derivatives, which are common cores in many kinase inhibitors.

A notable example is its use in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of certain B-cell malignancies. Patents have disclosed the use of this compound in the preparation of pyrazole-based BTK inhibitors. google.com The synthesis typically involves the reaction of the amino group with a suitable reagent to form a pyrazole ring, followed by further functionalization to yield the final active pharmaceutical ingredient (API).

The following table summarizes the key properties of this compound relevant to its use as a pharmaceutical intermediate:

PropertyValueSource
CAS Number 73792-22-0 win-winchemical.combldpharm.comcalpaclab.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.compinpools.comsigmaaldrich.compharmaffiliates.comcymitquimica.combuyersguidechem.comfishersci.com
Molecular Formula C8H8FNO win-winchemical.comcalpaclab.com
Molecular Weight 153.15 g/mol calpaclab.comsigmaaldrich.com
Melting Point 86-88 °C sigmaaldrich.com
Boiling Point 286.4 °C at 760 mmHg sigmaaldrich.com

Role in Catalyst Ligand Design and Chiral Auxiliaries

The development of new catalysts and chiral auxiliaries is a cornerstone of modern asymmetric synthesis. While the direct use of this compound in commercially available catalysts is not widespread, its structural features make it an attractive candidate for the design of novel ligands for transition metal-catalyzed reactions.

The amino group can be readily derivatized to create bidentate or tridentate ligands by introducing other coordinating groups. For example, Schiff base condensation of the amino group with a salicylaldehyde (B1680747) derivative can yield a tridentate N,N,O-ligand. The electronic properties of the phenyl ring, modulated by the fluorine and acetyl groups, can influence the catalytic activity and selectivity of the resulting metal complex.

Furthermore, the ketone functionality can be stereoselectively reduced to a chiral alcohol, which can then serve as a chiral auxiliary or as a precursor to a chiral ligand. The resulting chiral amino alcohol moiety is a privileged scaffold in asymmetric catalysis. The fluorine atom in the ortho position to the amino group can also play a role in stereocontrol by influencing the conformation of the ligand-metal complex.

Research in this area is ongoing, with the aim of developing new and efficient catalysts for a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Utility in Agrochemical and Specialty Chemical Synthesis

The utility of this compound extends beyond the pharmaceutical industry into the realms of agrochemicals and specialty chemicals. Many of the same principles that make it a valuable building block for pharmaceuticals also apply to the synthesis of new crop protection agents. The incorporation of a fluorinated phenylamine moiety can enhance the efficacy and selectivity of herbicides, fungicides, and insecticides.

The compound can serve as a precursor for a variety of heterocyclic systems that are known to possess agrochemical activity. For example, it can be used to synthesize pyrazole and triazole derivatives, which are common scaffolds in many commercial fungicides. The amino and acetyl groups provide convenient handles for the introduction of the diverse substituents required to fine-tune the biological activity and spectrum of the target agrochemical.

In the field of specialty chemicals, this compound can be used as a monomer or as a precursor to monomers for the synthesis of high-performance polymers. The presence of the fluorine atom can impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and low surface energy. The amino group can be used as a reactive site for polymerization or for grafting onto other polymer backbones. Potential applications for such specialty polymers include advanced coatings, membranes, and electronic materials.

Computational Chemistry and Theoretical Studies of 1 4 Amino 3 Fluorophenyl Ethanone

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 1-(4-Amino-3-fluorophenyl)ethanone are central to its reactivity and interactions. Density Functional Theory (DFT) is a common method to probe these characteristics. By employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), researchers can calculate key electronic parameters.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap suggests the molecule is more reactive. nih.gov For this compound, the electron-donating amino group and the electron-withdrawing fluorine and acetyl groups influence the energies and distributions of these orbitals. The analysis of HOMO and LUMO is used to determine the charge transfer within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the electronic distribution and identifying sites for electrophilic and nucleophilic attack. nih.gov In this compound, the MEP would likely show negative potential (red/yellow) around the oxygen of the carbonyl group and the nitrogen of the amino group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them sites for nucleophilic interaction.

Computational ParameterSignificancePredicted Characteristics for this compound
HOMO EnergyElectron-donating ability; susceptibility to electrophilic attackLocalized on the amino group and the phenyl ring
LUMO EnergyElectron-accepting ability; susceptibility to nucleophilic attackLocalized on the acetyl group and the phenyl ring
HOMO-LUMO GapChemical reactivity and stabilityA relatively small gap indicates high reactivity
Molecular Electrostatic Potential (MEP)Maps charge distribution and reactive sitesNegative potential on carbonyl oxygen and amino nitrogen; positive potential on amino hydrogens

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the acetyl and amino groups allows this compound to exist in various conformations. Conformational analysis aims to identify the most stable arrangements (minima on the potential energy surface) and the energy barriers for interconversion between them. researchgate.net

Potential Energy Surface (PES): By systematically rotating the dihedral angles associated with the C-C bond of the acetyl group and the C-N bond of the amino group, a potential energy surface can be mapped. researchgate.net This map reveals the low-energy conformers and the transition states connecting them. Such studies often employ methods like M05-2X or MP2 with suitable basis sets. nih.gov The planarity of the molecule is a key factor, with the interaction between the substituents determining the most stable geometry. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, if sterically possible, could significantly stabilize certain conformations. iucr.org

Key Dihedral Angles for Analysis:

C(ring)-C(ring)-C(acetyl)-O(acetyl): Defines the orientation of the acetyl group relative to the phenyl ring.

C(ring)-C(ring)-C(ring)-N(amino): Defines the orientation of the amino group relative to the phenyl ring.

ConformerKey FeaturePredicted Relative Stability
Planar ConformerAcetyl and amino groups are in the plane of the phenyl ringPotentially stabilized by resonance, but may have steric hindrance
Non-Planar ConformerAcetyl and/or amino groups are rotated out of the phenyl ring planeMay relieve steric strain but reduce electronic conjugation
Intramolecular H-bonded ConformerA hydrogen from the amino group interacts with the carbonyl oxygenCould be a highly stable conformer if the geometry is favorable

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in detailing the step-by-step mechanisms of chemical reactions. nih.gov For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as nucleophilic substitutions or condensations.

Transition State Theory: By locating the transition state (a first-order saddle point on the potential energy surface) for a given reaction, the activation energy can be calculated. researchgate.net This provides insight into the reaction kinetics. For instance, in a reaction involving the amino group, calculations can compare the energy barriers for different pathways, helping to predict the major product. nih.gov Methods like DFT (e.g., B3LYP) are commonly used to optimize the geometries of reactants, products, and transition states. nih.govresearchgate.net

Example Reaction: Acylation of the Amino Group A theoretical study of the acylation of the amino group would involve:

Reactant Complex: Modeling the initial interaction between this compound and an acylating agent.

Transition State: Locating the structure corresponding to the highest energy point along the reaction coordinate, where the new N-C bond is partially formed.

Product Complex: Modeling the final products after the reaction.

The calculated energy profile would reveal the feasibility of the reaction and provide details about the electronic changes occurring throughout the process.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) using Density Functional Theory (DFT)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is widely used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions depends on the level of theory, basis set, and whether solvent effects are included. Comparing calculated shifts with experimental data helps in assigning the signals to specific atoms in the molecule.

IR Spectroscopy: Calculations of vibrational frequencies can predict the positions of absorption bands in the infrared spectrum. nih.gov These calculations help in assigning specific bands to the vibrational modes of the molecule, such as the C=O stretch of the ketone, the N-H stretches of the amine, and the C-F stretch. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Vis absorption spectrum. The calculations provide the excitation energies and oscillator strengths, which correspond to the λ(max) values and intensities of the absorption bands.

Spectroscopy TypePredicted ParameterKey Structural Feature Probed
¹H NMRChemical Shifts (ppm)Chemical environment of hydrogen atoms (aromatic, NH₂, CH₃)
¹³C NMRChemical Shifts (ppm)Carbon skeleton, including C=O, C-F, and C-N carbons
IRVibrational Frequencies (cm⁻¹)Functional groups (C=O, N-H, C-F, aromatic C-H)
UV-Visλ(max) (nm)π → π* and n → π* electronic transitions of the conjugated system

Molecular Dynamics Simulations of Solvation Effects and Intermolecular Interactions

While quantum mechanics is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules. mdpi.com MD simulations provide insights into dynamic processes and bulk properties. researchgate.net

Solvation Effects: MD simulations can model how solvent molecules (e.g., water, ethanol) arrange around this compound. This is crucial as solvent can significantly influence conformation and reactivity. unimi.it By analyzing the radial distribution functions, one can understand the specific hydrogen bonding interactions between the solute's amino and carbonyl groups and the solvent molecules.

Intermolecular Interactions: In a simulated crystal lattice or a concentrated solution, MD can reveal the dominant intermolecular forces. For this compound, these would include:

Hydrogen Bonding: Between the amino group of one molecule and the carbonyl oxygen of another.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Dipole-Dipole Interactions: Arising from the polar C=O and C-F bonds.

These simulations help to explain macroscopic properties like solubility, melting point, and crystal packing by providing a detailed picture of the interactions at the atomic level. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of 1-(4-Amino-3-fluorophenyl)ethanone. Utilizing techniques such as Electrospray Ionization (ESI), the compound is ionized, typically through protonation, to form the [M+H]⁺ ion. Subsequent analysis in a high-resolution mass analyzer provides a mass-to-charge ratio (m/z) with high precision.

For this compound (molecular formula C₈H₈FNO), the theoretical exact mass of the protonated molecule [C₈H₉FNO]⁺ is calculated to be 154.0668. Experimental HRMS data confirm this structure, with a found m/z value of 154.0669 nih.gov. This close correlation between the calculated and observed mass provides definitive evidence of the compound's elemental formula and confirms its molecular weight.

Furthermore, HRMS is invaluable for impurity profiling. By detecting ions of other masses, even at very low concentrations, it is possible to identify and quantify potential impurities, such as starting materials, by-products from synthesis, or degradation products. This capability is critical for quality control in chemical synthesis and pharmaceutical applications.

Table 1: HRMS Data for this compound

IonCalculated m/zFound m/zTechnique
[C₈H₉FNO+H]⁺154.0668154.0669ESI-HRMS

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation and Dynamics

Multi-nuclear NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within the this compound molecule.

¹H NMR: The proton NMR spectrum gives characteristic signals for the aromatic, amine, and methyl protons. In a DMSO-d₆ solvent, the aromatic protons appear as a multiplet between δ 7.52-7.43 ppm (2H) and a triplet at δ 6.71 ppm (1H) with a J-coupling of 9.2 Hz nih.gov. The two protons of the amino group (-NH₂) resonate as a broad singlet at δ 6.04 ppm, and the acetyl methyl protons (-CH₃) appear as a sharp singlet at δ 2.35 ppm nih.gov.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by identifying each unique carbon environment. The carbonyl carbon of the acetyl group is typically the most downfield signal, observed at δ 194.7 ppm nih.gov. The aromatic carbons show complex splitting patterns due to coupling with the fluorine atom. Key signals include the carbon directly bonded to fluorine at δ 150.5 ppm (d, J = 236.8 Hz) and the carbon bearing the amino group at δ 141.9 ppm (d, J = 13.1 Hz) nih.gov. The methyl carbon provides a signal at δ 25.9 ppm nih.gov.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. It provides a single resonance for the fluorine atom on the aromatic ring. In a CDCl₃ solvent, this signal appears at a chemical shift of δ -135.88 ppm nih.gov. The chemical shift is sensitive to the electronic environment, making it a powerful tool for confirming the substitution pattern and for studying interactions involving the fluorine atom.

Table 2: NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ, ppm) and Multiplicity
¹HDMSO-d₆7.52-7.43 (m, 2H), 6.71 (t, J=9.2 Hz, 1H), 6.04 (s, 2H), 2.35 (s, 3H)
¹³CDMSO-d₆194.7, 150.5 (d, J=236.8 Hz), 141.9 (d, J=13.1 Hz), 136.4 (d, J=1.9 Hz), 124.9 (d, J=4.7 Hz), 114.7 (d, J=18.1 Hz), 114.4 (d, J=4.9 Hz), 25.9
¹⁹FCDCl₃-135.88

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Solid-State Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl stretch is expected in the region of 1685-1666 cm⁻¹ libretexts.org. The conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹) libretexts.orgyoutube.com.

Amino (N-H) Stretch: The primary amine group (-NH₂) will exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes libretexts.org.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ libretexts.org.

Aromatic C=C Stretch: In-ring carbon-carbon double bond stretches for the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ region libretexts.org.

C-F Stretch: A strong absorption due to the C-F bond stretch is expected in the 1300-1100 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is dictated by the chromophoric phenyl ketone system, which is further influenced by the amino and fluoro substituents.

The key electronic transitions are:

π → π* transitions: These are typically intense absorptions arising from the conjugated π-system of the aromatic ring and the carbonyl group. The presence of the electron-donating amino group and the electron-withdrawing acetyl group extends the conjugation and shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted acetophenone.

n → π* transitions: A weaker absorption band, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is also expected. This band often appears at a longer wavelength than the main π → π* transitions.

This technique is also highly effective for quantitative analysis. By creating a calibration curve based on the Beer-Lambert law, the concentration of this compound in a solution can be accurately determined by measuring its absorbance at a specific wavelength.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Packing

While the specific single-crystal X-ray structure of this compound has not been reported in the surveyed literature, this technique remains the definitive method for determining its solid-state structure. Analysis of related structures, such as 4-amino-3-fluorophenylboronic acid, demonstrates the power of this method pitt.edu.

A successful crystallographic analysis of this compound would provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the aromatic ring and the geometry of the acetyl and amino groups.

Conformation: The orientation of the acetyl group relative to the plane of the phenyl ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be revealed, highlighting key non-covalent interactions. It is highly probable that intermolecular hydrogen bonds would be observed, involving the amino group as a hydrogen bond donor and the carbonyl oxygen as an acceptor. These interactions are crucial in dictating the physical properties of the solid, such as melting point and solubility.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, SFC) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities and for determining its purity with high accuracy.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this polarity. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with a buffer, would be suitable. Detection is typically performed using a UV detector set to one of the compound's absorption maxima. HPLC methods can be validated to be highly sensitive, specific, and accurate for quantifying the purity of the bulk substance and for analyzing complex mixtures nih.govpom.go.id.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. Given its boiling point, this compound can be analyzed by GC-MS, which provides separation based on boiling point and polarity, coupled with mass spectrometric detection for definitive identification of the main component and any volatile impurities.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages of high efficiency and speed, similar to GC, but with the ability to analyze a broader range of polar compounds like HPLC. SFC can be an effective alternative for the purification and analysis of this compound.

Role in Medicinal Chemistry Programs As a Synthetic Precursor

Design and Synthesis of Novel Bioactive Compounds and Pharmacological Agents

The inherent reactivity of the amino and acetyl groups, coupled with the electronic influence of the fluorine atom, makes 1-(4-Amino-3-fluorophenyl)ethanone a valuable precursor for the construction of complex heterocyclic systems and other scaffolds of medicinal interest. This compound is frequently employed in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. For instance, the amino group can be readily acylated or can participate in condensation reactions to form various heterocyclic rings, such as quinazolines, quinolines, and pyrimidines, which are common cores in many kinase inhibitor drugs.

The acetyl group provides a handle for further functionalization, including aldol condensations, cyclizations, and the introduction of pharmacophoric elements. Researchers have utilized this functionality to build side chains that can interact with specific residues in the active sites of target proteins. The presence of the fluorine atom often enhances the metabolic stability and binding affinity of the resulting compounds.

A notable application of this precursor is in the synthesis of inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases. For example, derivatives of this compound have been investigated as inhibitors of epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and other tyrosine kinases. The general synthetic strategies often involve a multi-step sequence, beginning with the modification of the amino or acetyl group, followed by cyclization and further elaboration of the molecular framework.

Target ClassExample ScaffoldKey Synthetic Transformation
Kinase InhibitorsQuinazolineCondensation of the amino group with a suitable carbonyl compound.
GPCR ModulatorsPhenylpiperazineReductive amination of the acetyl group.
Anti-inflammatory AgentsIndole (B1671886) derivativesFischer indole synthesis involving the acetyl group.

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided critical insights into the molecular features required for potent and selective biological activity.

In the context of kinase inhibitors, SAR studies have demonstrated that the nature and position of substituents on the fluorophenyl ring, as well as modifications to the heterocyclic core and its appended side chains, can have a profound impact on inhibitory potency and selectivity. For instance, exploration of different substituents at the amino group has revealed that the introduction of specific moieties can lead to enhanced interactions with the hinge region of the kinase active site.

Similarly, modifications of the acetyl group have been shown to influence the pharmacokinetic properties of the resulting compounds. For example, conversion of the acetyl group to a more polar moiety can improve aqueous solubility, while its incorporation into a larger ring system can affect metabolic stability. The fluorine atom's position has also been a subject of SAR studies, with its placement at the 3-position often leading to favorable interactions within the binding pocket of target proteins.

A representative SAR study on a series of kinase inhibitors derived from this compound might explore the following variations:

Modification SiteVariationImpact on Activity
Amino GroupAlkylation, Acylation, Heterocycle formationModulates hinge binding interactions and selectivity.
Acetyl GroupReduction, Oxidation, CyclizationAffects solubility, metabolic stability, and interactions with the solvent-exposed region.
Fluorine PositionShifting to other positions on the phenyl ringCan alter binding affinity and metabolic stability.

Bioisosteric Replacements Involving the Fluorine Atom and Acetyl Moiety

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry for optimizing lead compounds. In derivatives of this compound, both the fluorine atom and the acetyl moiety are amenable to bioisosteric replacement to fine-tune the pharmacological profile of the resulting molecules.

The fluorine atom is often considered a bioisostere of a hydrogen atom or a hydroxyl group. Its small size and high electronegativity can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the introduction of fluorine can alter the pKa of nearby functional groups and enhance binding affinity through favorable electrostatic interactions. In SAR studies, replacing the fluorine with other halogens (Cl, Br) or small electron-withdrawing groups (e.g., CN, CF3) can help probe the electronic requirements of the binding site.

The acetyl group can be replaced by a variety of other functionalities to modulate properties such as polarity, hydrogen bonding capacity, and metabolic stability. Common bioisosteric replacements for the acetyl group include:

Sulfonamides: To introduce a hydrogen bond donor and acceptor with a different geometric arrangement.

Amides: To alter hydrogen bonding patterns and polarity.

Small heterocycles (e.g., oxazole, thiazole): To act as rigid linkers and introduce additional points for interaction.

These bioisosteric modifications are crucial for addressing potential liabilities of a lead compound, such as poor solubility, rapid metabolism, or off-target toxicity.

Original GroupBioisosteric ReplacementRationale for Replacement
FluorineChlorine, Cyano, TrifluoromethylModulate electronics, lipophilicity, and metabolic stability.
AcetylSulfonamide, Amide, OxazoleAlter polarity, hydrogen bonding, and rigidity.

Modulation of Biological Activity through Amino Group Modifications

The primary amino group of this compound is a key handle for chemical derivatization and plays a critical role in the biological activity of its derivatives. Modifications of this group can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.

In many kinase inhibitors, the amino group serves as a crucial hydrogen bond donor, interacting with the backbone of the kinase hinge region. Therefore, its modification must be carefully considered to maintain or enhance this key interaction. Common modifications include:

Acylation: Introduction of an acyl group can modulate the electronic properties and steric bulk around the amino group.

Alkylation: The addition of alkyl groups can increase lipophilicity and potentially explore new binding pockets.

Incorporation into a Heterocycle: Cyclization of the amino group with other functionalities can lead to the formation of rigid scaffolds with defined three-dimensional structures.

The choice of modification is often guided by the specific requirements of the biological target. For example, in the development of selective inhibitors, modifications to the amino group can be used to exploit subtle differences in the active sites of related kinases.

Scaffold Hopping and Lead Optimization Strategies Utilizing the Fluorophenyl Core

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a structurally different scaffold, while retaining the key pharmacophoric elements. The 4-amino-3-fluorophenyl core of this compound is a valuable starting point for scaffold hopping campaigns aimed at discovering novel intellectual property and improved drug candidates.

By retaining the key interactions afforded by the amino and fluoro-substituted phenyl ring, medicinal chemists can explore a wide range of alternative heterocyclic systems to replace an existing core. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For example, a known quinazoline-based inhibitor could be "hopped" to a pyrazolopyrimidine or a pyridopyrimidine scaffold, while maintaining the essential 4-amino-3-fluorophenyl moiety.

Emerging Research Directions and Future Perspectives for 1 4 Amino 3 Fluorophenyl Ethanone

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch processing to continuous-flow reactors and automated synthesis platforms is a significant trend in chemical manufacturing, aimed at improving efficiency, safety, and scalability. For the synthesis of compounds like 1-(4-amino-3-fluorophenyl)ethanone and its precursors, flow chemistry offers tangible advantages. Industrial-scale production has seen the adoption of continuous-flow reactors for critical steps such as nitration and hydrogenation.

For instance, the use of microtubular reactors for flow nitration can achieve high output with short residence times, while continuous hydrogenation over a fixed-bed catalyst demonstrates high conversion rates. Although these are general processes, their application to the synthesis pathway of this compound is a key area of development.

Furthermore, the principles of automated synthesis have been successfully applied to create complex derivatives for specialized applications like Positron Emission Tomography (PET) imaging. nih.govresearchgate.net Automated robotic systems have been developed for the multi-step synthesis of PET tracers, showcasing the potential for fluorinated aminophenyl compounds to be integrated into these advanced platforms. researchgate.netnih.gov This suggests a promising future for the automated, on-demand synthesis of novel molecules derived from this compound.

Table 1: Parameters for Continuous Flow Processes in Related Syntheses

ProcessReactor TypeKey ParametersReported Output/ConversionSource
Flow NitrationMicrotubular reactorResidence Time: 2 minutes at 5°C50 kg/day with 72% yield
Continuous HydrogenationFixed-bed Pd/Al₂O₃Throughput: 30 L/h94% conversion
Automated Radiosynthesis of [¹⁸F]FBATAutomated robotic systemYield: 2.2–3.1%, Radiochemical Purity: >99%Molar Radioactivity: 125–137 GBq/μmol nih.govresearchgate.net

Exploration in Supramolecular Chemistry and Self-Assembly

The functional groups present in this compound—specifically the hydrogen-bond-donating amino group and the hydrogen-bond-accepting carbonyl group—make it an interesting candidate for studies in supramolecular chemistry. These groups can participate in non-covalent interactions, leading to the formation of ordered, higher-level structures through self-assembly.

While direct research on the self-assembly of this compound is nascent, related studies provide a strong precedent. For example, researchers have demonstrated that amino-acid functionalized tetraphenylethylene (B103901) derivatives can self-assemble into fluorescent, hydrogen-bonded dimeric capsules. rsc.org The formation of these supramolecular structures is driven by hydrogen bonding, similar to the potential interactions available to this compound. The exploration of this compound and its derivatives could lead to novel supramolecular architectures with unique functions, such as encapsulation, catalysis, or sensing.

Applications in Advanced Materials Science and Device Technologies

The inherent properties of this compound make it a valuable building block for advanced materials. Its structural analogue, 4-aminoacetophenone, has been identified as a key starting material for the synthesis of precursors for nonlinear optical (NLO) materials. researchgate.net NLO materials are crucial for technologies like optical computing and telecommunications. The introduction of a fluorine atom in this compound can further modulate the electronic properties, potentially enhancing NLO characteristics.

Its role is being investigated in the development of various specialty chemicals. The presence of the reactive amino and ketone functionalities allows for its incorporation into polymers and other macromolecules, potentially conferring desirable thermal, electronic, or optical properties to the resulting materials. This opens up possibilities for its use in creating novel polymers, organic light-emitting diode (OLED) materials, or other components for electronic devices. bldpharm.com

Sustainable and Biocatalytic Routes to its Derivatives

In line with the principles of green chemistry, significant research is focused on developing sustainable and biocatalytic methods for synthesizing chiral amines and related structures. These approaches offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Emerging methodologies for the synthesis of related aminophenyl compounds include visible-light-driven photocatalytic amination and biocatalytic routes using enzymes. While initial trials of photocatalysis show moderate yields, the use of engineered enzymes is particularly promising. Several chemo-enzymatic strategies have been developed for producing enantiomerically pure amino acids and alcohols, which are valuable chiral building blocks for the pharmaceutical industry. polimi.itresearchgate.net

Table 2: Examples of Biocatalytic Transformations for Related Phenyl Ketones and Amines

Biocatalytic MethodEnzyme/OrganismSubstrate TypeProduct TypeKey FindingSource
Enantioselective ReductionGeotrichum candidumAromatic ketone(S)-alcoholHigh yield and excellent enantioselectivity. researchgate.net
Reductive AminationAmine dehydrogenase (DAADH)Keto acidD-amino acidComplete conversion at up to 50 mM substrate loading. polimi.it
TransaminationTransaminase (DAAT)Keto acidD-amino acidComplete conversion at up to 25 mM substrate loading. polimi.it
Kinetic Resolutionα-chymotrypsin (α-CT)Racemic amino acid derivativeEnantiopure amino acidProduces high enantioselectivity (ee >98%). researchgate.net
Biocatalytic AminationEngineered aminotransferases3-fluoro-4-ketophenylacetic acidAmino derivativeDemonstrates feasibility, though yields are currently low (25-30%).

These biocatalytic approaches, including reductive amination, transamination, and deracemization, provide efficient pathways to chiral molecules that are structurally related to derivatives of this compound. polimi.it

Future Prospects in Chemical Probe Development and Targeted Synthesis

A significant and expanding area of research for this compound is its use as a foundational structure for chemical probes and targeted therapeutics. Chemical probes are essential tools for studying biological processes and validating drug targets. This compound can act as a probe for investigating enzyme interactions and has shown potential in assays for evaluating enzyme inhibition. chemimpex.com

The scaffold is particularly relevant in the development of PET imaging agents. A complex derivative, [¹⁸F]FBAT, has been developed as a PET tracer for imaging inducible nitric oxide synthase (iNOS), a key biomarker in neuroinflammation. nih.govresearchgate.net The successful automated synthesis and in vivo evaluation of this tracer highlight the utility of the fluorinated aminophenyl core in creating highly specific molecular imaging tools. nih.gov

Furthermore, derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines, indicating its potential as a building block for new anticancer agents. Its classification within the product family of "Protein Degrader Building Blocks" also points to its future in the cutting-edge field of targeted protein degradation, a novel therapeutic modality for treating a range of diseases. calpaclab.com

Q & A

Q. What are the common synthetic routes for 1-(4-Amino-3-fluorophenyl)ethanone?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where 3-fluoro-4-aminobenzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The amino group may require protection (e.g., using Boc or acetyl groups) to prevent side reactions during acylation. Post-reaction deprotection under acidic or basic conditions yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How is this compound characterized in analytical chemistry?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the acetyl group (δ 2.5–2.7 ppm). ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 154.07 (C₈H₈FNO).
  • IR Spectroscopy : Stretching frequencies for NH₂ (~3400 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) are diagnostic. Cross-validation with NIST reference data enhances reliability .

Q. What role does the fluorine substituent play in this compound’s reactivity?

  • Methodological Answer : The fluorine atom induces electron-withdrawing effects, stabilizing intermediates in electrophilic substitution reactions. This directs incoming electrophiles to specific positions on the aromatic ring (e.g., para to fluorine). Comparative studies with non-fluorinated analogs using kinetic assays or computational models (e.g., DFT) can quantify these effects .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to confirm coupling networks and assign signals. High-performance liquid chromatography (HPLC) with UV detection identifies impurities. For tautomerism, variable-temperature NMR or computational simulations (DFT-optimized structures) clarify equilibrium states .

Q. What computational strategies predict the compound’s electronic structure and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites. Thermochemical data (e.g., Gibbs free energy) from methods like Becke’s exact exchange model ( ) or Lee-Yang-Parr correlation ( ) validate reaction pathways .

Q. How do reaction conditions influence yield in multi-step syntheses involving this compound?

  • Methodological Answer : Optimize via Design of Experiments (DoE):
  • Catalyst Screening : Test Lewis acids (AlCl₃, FeCl₃) for acylation efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance electrophilic reactivity.
  • Temperature Control : Lower temperatures (~0°C) minimize byproducts in protection/deprotection steps. Reaction monitoring via TLC or in-situ IR ensures endpoint detection .

Q. What strategies evaluate the compound’s bioactivity (e.g., antimicrobial or anticancer potential)?

  • Methodological Answer :
  • In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains; IC₅₀ determination in cancer cell lines (e.g., MTT assay).
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., varying substituents on the phenyl ring) to identify critical functional groups. Molecular docking studies (e.g., with enzymes like topoisomerase II) predict binding modes .

Q. How can regioselectivity challenges in derivatization be addressed?

  • Methodological Answer : Use directing groups (e.g., -NH₂) or transition metal catalysts (Pd, Cu) for C–H functionalization. For example, palladacycle-catalyzed cross-coupling () introduces aryl/alkyl groups at specific positions. Kinetic isotope effects (KIE) and isotopic labeling (¹³C, ²H) elucidate mechanisms .

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